molecular formula C12H12Cl2N2O B2618317 3,4-dichloro-N-(1-cyano-1-methylpropyl)benzamide CAS No. 1252307-20-2

3,4-dichloro-N-(1-cyano-1-methylpropyl)benzamide

Cat. No.: B2618317
CAS No.: 1252307-20-2
M. Wt: 271.14
InChI Key: HLDAIYAWKLLPDE-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(1-cyano-1-methylpropyl)benzamide is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by the presence of dichloro groups on the benzene ring and a cyano group attached to a methylpropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(1-cyano-1-methylpropyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 1-cyano-1-methylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(1-cyano-1-methylpropyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dichloro-N-(1-cyano-1-methylpropyl)benzamide has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(1-cyano-1-methylpropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyano group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N-(1-cyano-1-methylpropyl)benzamide is unique due to the presence of the cyano group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other dichlorobenzamide derivatives and makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,4-dichloro-N-(2-cyanobutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O/c1-3-12(2,7-15)16-11(17)8-4-5-9(13)10(14)6-8/h4-6H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDAIYAWKLLPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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